molecular formula C8H6FN3O B2961548 4-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol CAS No. 1784874-39-0

4-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol

Cat. No.: B2961548
CAS No.: 1784874-39-0
M. Wt: 179.154
InChI Key: KZKHODYKDRUGJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of the requisite amines with sodium nitrite, followed by treatment with LiAlH4 to give hydrazines . Coordination polymers incorporating the 3,5-bis (1′,2′,4′-triazol-1′-yl) pyridine ligand have been synthesized by the solvothermal method .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single X-ray crystal diffraction . Coordination polymers incorporating the 3,5-bis (1′,2′,4′-triazol-1′-yl) pyridine ligand have shown various topologies .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, coordination polymers have been synthesized under solvothermal conditions by the reaction of bis (4- (4 H -1,2,4-triazol-4-yl)phenyl)methane (L) and varied metal salts .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide” has a molecular weight of 206.18 and is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Insights

One study detailed the synthesis and crystal structure of a compound related to 4-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol, revealing its orthorhombic space group and intermolecular hydrogen bonding, which plays a crucial role in stabilizing its structure (Xu Liang, 2009). Another research effort synthesized and characterized biologically active 1,2,4-triazole derivatives, highlighting their intermolecular interactions and providing insights into their molecular interactions through Hirshfeld surface analysis (R. Shukla et al., 2014).

Applications in Sensing and Biological Activities

Research on fluorinated benzoxazole and benzothiazole derivatives has demonstrated their application in fluorescent probes for sensing magnesium and zinc cations, with high sensitivity and selectivity attributed to the fluorophenol moiety (K. Tanaka et al., 2001). Furthermore, novel Schiff’s base derivatives incorporating the triazole moiety were synthesized, exhibiting significant inhibitory effects on tyrosinase activity, which is relevant for developing antityrosinase agents (Feng Yu et al., 2015).

Fluorophores and Coordination Polymers

The synthesis of eugenol-fluorinated triazole derivatives and their evaluation for fungicidal activity against Colletotrichum sp., which causes anthracnose disease in papaya fruits, underscores the potential of these compounds in agricultural applications (Ângela Lima et al., 2022). Additionally, the development of coordination polymers with triazole Schiff base ligands has led to highly efficient electrochemiluminescence, indicating their utility in material sciences (Shuhua Zhang et al., 2017).

Safety and Hazards

The safety and hazards of similar compounds have been documented. For example, “4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide” has hazard statements H302-H315-H319-H335 and precautionary statements P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Properties

IUPAC Name

4-fluoro-2-(1,2,4-triazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-6-1-2-8(13)7(3-6)12-4-10-11-5-12/h1-5,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKHODYKDRUGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N2C=NN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784874-39-0
Record name 4-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol
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